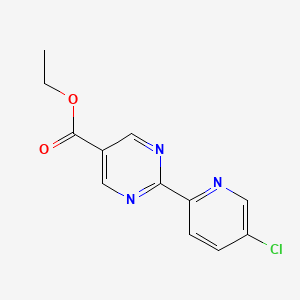

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate

Description

Ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a pyridin-2-yl substituent with a chlorine atom at the 5-position and an ethoxycarbonyl group at the 5-position of the pyrimidine ring. For instance, compounds like benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (, Compound 10) are synthesized using triazine-carboxylate intermediates and Pd/C-catalyzed deprotection . The chlorine substituent on the pyridine ring likely enhances electrophilic character, influencing reactivity and biological activity.

Properties

Molecular Formula |

C12H10ClN3O2 |

|---|---|

Molecular Weight |

263.68 g/mol |

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |

InChI Key |

YRSZGOKRHBLBHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate typically involves the reaction of ethyl 6-carbamimidoylnicotinate hydrochloride with benzyl 1,2,3-triazine-5-carboxylate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature . The reaction mixture is stirred for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines and hydrazine.

Oxidation and reduction:

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines and hydrazine are commonly used under mild conditions.

Oxidation and reduction:

Major Products Formed

Nucleophilic substitution: Products formed include derivatives with substituted amine or hydrazine groups.

Oxidation and reduction:

Scientific Research Applications

Medicinal Chemistry

Antifibrotic Activity:

Recent studies have highlighted the potential of Ethyl 2-(5-chloropyridin-2-yl)pyrimidine-5-carboxylate as a lead compound in developing antifibrotic agents. It has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, which could be significant in treating fibrotic diseases such as liver fibrosis and pulmonary fibrosis.

Antimicrobial Properties:

This compound exhibits promising antimicrobial activity against various pathogens. Preliminary investigations suggest it may have both antibacterial and antiviral properties, making it a candidate for further development in treating infections.

Antitumor Potential:

this compound has also been evaluated for its antitumor effects. Its derivatives have been studied for their ability to inhibit cancer cell proliferation, indicating a potential role in cancer therapy.

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the modification of its structure to enhance biological activity. Various methods have been reported, including reactions with different reagents to yield derivatives that may exhibit improved pharmacological properties .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of this compound has provided valuable insights into how modifications can affect its biological activity. For instance, studies have demonstrated that substituents on the pyridine and pyrimidine rings can significantly influence binding affinity to biological targets and overall efficacy .

Case Study 1: Antifibrotic Activity

In a study focused on antifibrotic compounds, this compound was tested alongside other derivatives. The results indicated that certain modifications enhanced its inhibitory effects on collagen synthesis, suggesting pathways for developing new antifibrotic therapies .

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from this compound were screened for antimicrobial activity against clinical strains of bacteria and fungi. The findings revealed that some derivatives exhibited significant inhibition zones in disc diffusion assays, demonstrating their potential as new antimicrobial agents .

Summary of Findings

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification and Properties

The compound’s structural analogs can be categorized based on substituents at the pyrimidine 2- and 5-positions. Key comparisons include:

Table 1: Substituent Variations and Similarity Scores

*Similarity scores derived from structural alignment ().

Biological Activity

Ethyl 2-(5-chloropyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 5-position with a chlorine atom and a pyrimidine ring. Its molecular formula is with a molecular weight of approximately 253.67 g/mol. The presence of halogenated groups is known to enhance the reactivity and biological interactions of compounds, making them valuable in drug development.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's structural features may facilitate interactions with bacterial enzymes or cell membranes.

- Antiviral Properties : Research suggests that this compound may act as an inhibitor of viral replication. Its structural similarity to known antiviral agents allows for potential binding to viral proteins, disrupting their function. For instance, studies on related pyrimidine derivatives have demonstrated effectiveness against HIV-1 by targeting non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

- Antitumor Activity : this compound has shown promise in cancer research, particularly in inhibiting collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis involved in tumor progression . This inhibition could potentially reduce tumor growth and metastasis.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Variation | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-chloropyridin-2-YL)pyrimidine-5-carboxylate | Similar structure with different halogen | Antimicrobial and anticancer properties |

| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | Contains trifluoromethyl group | Enhanced reactivity and potential antiviral activity |

| Ethyl 4-tert-butylpyrimidine-5-carboxylate | Bulky tert-butyl group | Altered solubility and steric effects |

These variations highlight how substituents can modulate the compound's interactions with biological targets, affecting its efficacy and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrimidine compounds, providing insights into the potential applications of this compound:

- Antiviral Efficacy : A study on trisubstituted pyrimidines demonstrated that certain derivatives exhibited higher anti-HIV potency compared to existing treatments . This suggests that modifications similar to those found in this compound could yield effective antiviral agents.

- Anti-inflammatory Properties : Research indicates that pyrimidine derivatives can suppress COX-2 activity significantly, which is crucial for inflammatory responses . The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib.

- In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit collagen synthesis in hepatic stellate cells, suggesting potential applications in treating fibrotic diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.